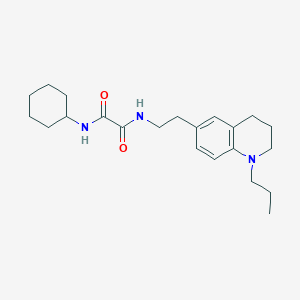
N1-cyclohexyl-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-cyclohexyl-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide, also known as CX614, is a potent modulator of AMPA receptors in the brain. AMPA receptors are responsible for the fast excitatory neurotransmission in the central nervous system, and their modulation has been linked to various neurological disorders, including epilepsy, depression, and Alzheimer's disease. CX614 has been extensively studied for its potential therapeutic applications and has shown promising results in preclinical studies.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Synthesis Methods
A study by Gelbrich, Haddow, and Griesser (2011) on a similar compound, gliquidone, highlights its chemical structure, displaying intramolecular and intermolecular hydrogen bonds that form hydrogen-bonded chains. This structural feature may suggest potential for chemical stability and interactions useful in material science or as a scaffold in drug development excluding the usage and side effect aspects (Gelbrich, Haddow, & Griesser, 2011).
Another research by Yehia, Polborn, & Müller (2002) demonstrates a one-pot process for synthesizing dihydropyrindines and tetrahydroquinolines, emphasizing the compound's versatility as a building block in organic synthesis. This method could facilitate the production of various derivatives for research in medicinal chemistry and material science (Yehia, Polborn, & Müller, 2002).
Thakur, Sharma, & Das (2015) explored ethyl 3-(2,4-dioxocyclohexyl)propanoate as a precursor for synthesizing N-substituted tetrahydroquinoline diones, revealing a novel pathway for generating compounds with potential applications in pharmacological research and chemical synthesis, again excluding the direct application in terms of dosage and side effects (Thakur, Sharma, & Das, 2015).
Potential Applications
- Alqasoumi et al. (2010) synthesized novel tetrahydroquinoline derivatives with sulfonamide moiety, showing significant in vitro antitumor activity. While the study focuses on antitumor potential, the structural aspects and synthesis methodologies contribute to the broader chemical research field, offering insights into the design and development of new compounds with potential applications in cancer research (Alqasoumi et al., 2010).
Eigenschaften
IUPAC Name |
N'-cyclohexyl-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O2/c1-2-14-25-15-6-7-18-16-17(10-11-20(18)25)12-13-23-21(26)22(27)24-19-8-4-3-5-9-19/h10-11,16,19H,2-9,12-15H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKRXNCAGNMAORD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(Aminomethyl)-6-chloroindol-1-yl]butan-2-ol](/img/structure/B2814094.png)

![1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(2,5-dimethoxybenzyl)piperidine-3-carboxamide](/img/structure/B2814097.png)
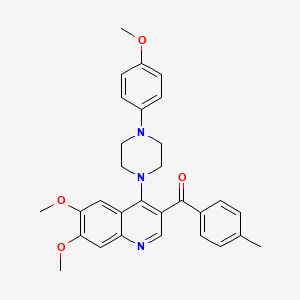
![Ethyl 2-(benzo[d]thiazole-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2814100.png)

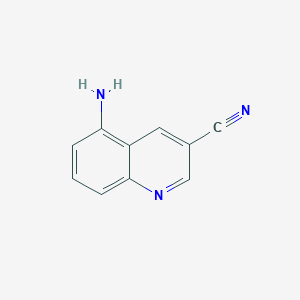

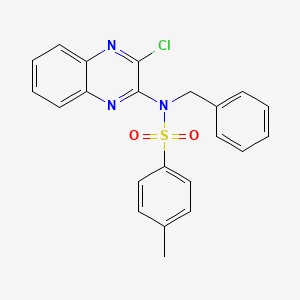
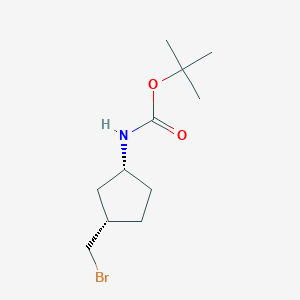

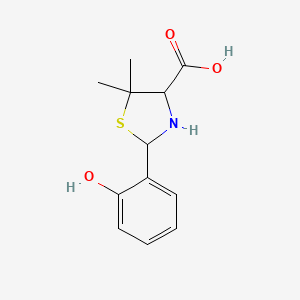
![(1R,5R)-1-Propan-2-yl-3-azabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B2814114.png)
![1-Oxaspiro[2.4]heptane](/img/structure/B2814117.png)